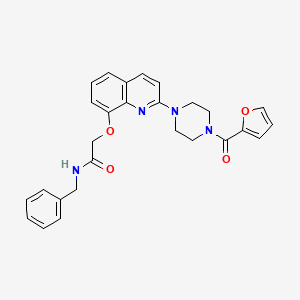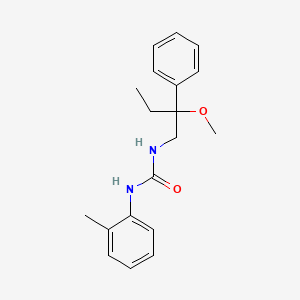
1-(2-Methoxy-2-phenylbutyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-2-phenylbutyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
One application of urea derivatives in analytical chemistry involves the separation of polar compounds. Pálfi-Ledniczky, Dénes, and Újszászy (1987) discussed the use of urea derivatives for the separation of polar metabolites like urea, glycolic, and aminoxyacetic acid amides through high-performance liquid chromatography (HPLC) on silica columns. This method, which employs C3-C4 alcohol and water mixtures as eluents, demonstrates the utility of urea derivatives in enhancing the separation and detection of polar substances (Pálfi-Ledniczky et al., 1987).
Chemical Synthesis
In chemical synthesis, the reactivity of urea derivatives towards other chemicals is of significant interest. Akhtar et al. (1977) explored the chemistry of ureidobenzenesulfonyl chlorides, demonstrating the reactions of o-methoxyphenyl-, N-phenyl-N',N'-dimethyl, and N-3-acetylphenyl-urea with chlorosulfonic acid. This research highlights the potential of urea derivatives in the synthesis of complex organic compounds, offering insights into reaction mechanisms and the synthesis of potentially bioactive molecules (Akhtar et al., 1977).
Medicinal Chemistry and Drug Design
In medicinal chemistry, Denoyelle et al. (2012) identified N,N'-diarylureas as potent activators of the eIF2α kinase heme-regulated inhibitor (HRI), which can inhibit cancer cell proliferation. By optimizing these compounds for better solubility while retaining bioactivity, they demonstrated the potential of urea derivatives as leads for developing non-toxic and target-specific anticancer agents (Denoyelle et al., 2012).
Material Science
In the field of material science, the interaction of urea derivatives with various substances can be utilized for the development of new materials or analytical techniques. For example, the interaction of urea derivatives with DNA has been studied to understand the binding mechanisms, which could have implications for the design of DNA-targeted therapies or materials (Ajloo et al., 2015).
Propiedades
IUPAC Name |
1-(2-methoxy-2-phenylbutyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-4-19(23-3,16-11-6-5-7-12-16)14-20-18(22)21-17-13-9-8-10-15(17)2/h5-13H,4,14H2,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBCWKKQIFAOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)NC1=CC=CC=C1C)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide](/img/structure/B2543140.png)
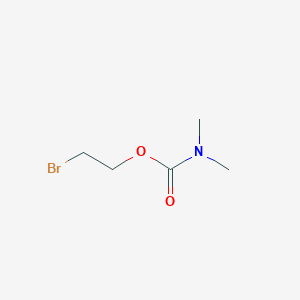
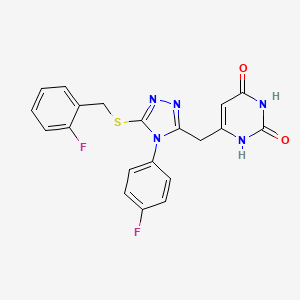

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)methanone](/img/structure/B2543147.png)
![Tert-butyl 5,5-dimethyl-2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate](/img/structure/B2543148.png)
![4-(4-Methylphenoxy)-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B2543151.png)
![3-(dimethylamino)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2543152.png)
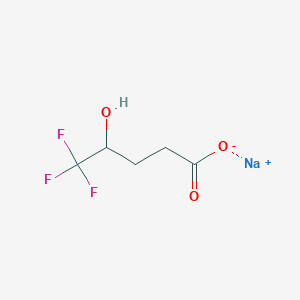
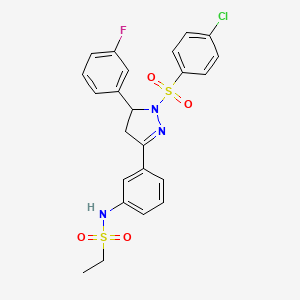
![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2543158.png)

